(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Description
The compound (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a 2-methoxyethyl substituent on the nitrogen at position 3, and a 3-methylbenzamide group in the Z-configuration (synperiplanar orientation) .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-12-4-3-5-13(10-12)17(22)20-18-21(8-9-25-2)15-7-6-14(27(19,23)24)11-16(15)26-18/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUWYIELNTHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 354.41 g/mol
- CAS Number : Not available in current databases.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The sulfonamide group in its structure indicates potential antibacterial activity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Interference with DNA Repair Mechanisms : The compound may disrupt DNA repair pathways, leading to increased apoptosis in cancer cells.
- Antimicrobial Mechanism : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various benzothiazole derivatives, this compound was shown to significantly reduce the viability of breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Biological Activities
The compound exhibits notable biological properties, including:
- Antimicrobial Activity : Research has indicated that derivatives of benzothiazole compounds possess antibacterial properties. For instance, compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, highlighting their potential as antibacterial agents .
- Enzyme Inhibition : Studies on related sulfonamide compounds have demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. This suggests that this compound could be explored for therapeutic applications in conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of Benzothiazole Derivatives : The initial step often involves the synthesis of benzothiazole derivatives through condensation reactions between appropriate aldehydes and thioamide derivatives. This foundational step is crucial for constructing the desired compound .
- Sulfonamide Formation : The introduction of the sulfonamide moiety is achieved through reactions with sulfonyl chlorides under controlled conditions, which enhances the compound's biological activity by improving solubility and bioavailability .
Therapeutic Potential
The therapeutic applications of this compound are promising:
- Cancer Treatment : Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, which is vital for cancer cell division .
- Neurological Disorders : Given its enzyme inhibitory properties, this compound may be beneficial in treating neurodegenerative diseases by modulating cholinergic activity, thus improving cognitive function and memory retention .
Case Studies
Several studies have highlighted the effectiveness of related compounds in clinical settings:
- A study published in Advances in Basic and Applied Sciences demonstrated that benzothiazole derivatives showed significant antibacterial activity, supporting their use as lead compounds for drug development .
- Another investigation into sulfonamide derivatives revealed their potential as dual inhibitors for both α-glucosidase and acetylcholinesterase, suggesting a multifaceted approach to treating metabolic and neurodegenerative disorders .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with analogs but differs in substituents and appended functional groups:
- STING Agonist Analogs : A related compound () features a 4-(3-hydroxypropoxy)benzothiazole core with carbamoyl and oxazole substituents, optimized for immune activation .
- Thiadiazole Derivatives: Compounds 4g and 4h () replace the thiazole ring with a thiadiazole scaffold, bearing dimethylamino-acryloyl and aryl groups (e.g., 3-chlorophenyl), which enhance π-π stacking and dipole interactions .
- Quinolinium Salts: I5 and I6 () integrate benzothiazolylidene into quinolinium ions, enabling applications in antimicrobial or fluorescence imaging due to extended conjugation .
Table 1: Structural Features of Comparable Compounds
Physicochemical Properties
Available data highlight critical differences in solubility, stability, and spectroscopic profiles:
- Melting Points : Thiadiazole derivative 4g () exhibits a high melting point (200°C), suggesting strong crystalline packing due to aryl and acryloyl groups . The target compound’s melting point is unreported but may be lower due to the flexible 2-methoxyethyl chain.
- Solubility: The sulfamoyl group in the target compound likely enhances aqueous solubility compared to carbamoyl () or nonpolar aryl groups ().
- Spectroscopic Data :
- IR : Thiadiazole analogs show C=O stretches at 1690–1638 cm⁻¹ (), while the target’s sulfamoyl group may absorb near 1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
- NMR : The STING agonist () displays distinct aromatic and amide proton shifts in DMSO-d6, whereas the target’s methoxyethyl group would generate signals near δ 3.2–3.5 ppm (OCH2CH2O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
